molecular formula C10H6Br2Cl2N2 B8328465 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline

Cat. No.: B8328465
M. Wt: 384.88 g/mol
InChI Key: LWXGVLAUAJHSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of bromomethyl and dichloro substituents at specific positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline typically involves the bromination of a quinoxaline precursor. One common method is the reaction of 2,3-dimethyl-6,7-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoxaline dioxides

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity or DNA replication, contributing to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(bromomethyl)quinoxaline
  • 2,3-Bis(dibromomethyl)naphthalene
  • 2,3-Bis(bromomethyl)-6-nitroquinoxaline

Uniqueness

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct chemical reactivity and biological activity. The dichloro groups enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C10H6Br2Cl2N2

Molecular Weight

384.88 g/mol

IUPAC Name

2,3-bis(bromomethyl)-6,7-dichloroquinoxaline

InChI

InChI=1S/C10H6Br2Cl2N2/c11-3-9-10(4-12)16-8-2-6(14)5(13)1-7(8)15-9/h1-2H,3-4H2

InChI Key

LWXGVLAUAJHSID-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CBr)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, condensation of 1,4-dibromo-2,3-butanedione with 1,2-diamino-4,5-dichlorobenzene yielded 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline, m.p. 154°-156° C.; 1H NMR (CDCl3, 200 MHz): δ4.86 (s, 4H, CH2), 8.18 (s, 2H, ArH).
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